molecular formula C14H18INO4 B558666 Boc-4-iodo-D-phenylalanine CAS No. 176199-35-2

Boc-4-iodo-D-phenylalanine

Cat. No. B558666
CAS RN: 176199-35-2
M. Wt: 391.2 g/mol
InChI Key: JZLZDBGQWRBTHN-LLVKDONJSA-N
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Description

Boc-4-iodo-D-phenylalanine is a synthetic compound . It is used as a pharmaceutical intermediate . It is also used as a p-iodo phenyl alanine derivative with N-Boc protection .


Synthesis Analysis

Boc-4-iodo-D-phenylalanine is a synthetic compound that has anticancer activity . It inhibits the growth of glioblastoma cells by binding to DNA and inhibiting transcriptional activity . The drug also inhibits the synthesis of proteins .


Molecular Structure Analysis

The molecular formula of Boc-4-iodo-D-phenylalanine is C14H18INO4 . Its molecular weight is 391.20 g/mol . The SMILES string representation is CC(C)(C)OC(=O)NC@HI)C(=O)O .


Physical And Chemical Properties Analysis

Boc-4-iodo-D-phenylalanine has a molecular weight of 391.20 g/mol . The melting point is 118-124º C . The optical rotation is -22.5±1º (c=1.202% in AcOEt) .

Scientific Research Applications

Peptide Synthesis

“Boc-4-iodo-D-phenylalanine” is used in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protecting group used in peptide synthesis. It prevents unwanted peptide bonding at the amine group during amino acid coupling.

Pharmaceutical Intermediate

This compound serves as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceuticals, where the iodine atom can be used for further functionalization or for radiolabeling.

Synthesis of p-iodo Phenyl Alanine Derivatives

“Boc-4-iodo-D-phenylalanine” is also used as a p-iodo phenyl alanine derivative with N-Boc protection . This means it can be used to synthesize other compounds that require a p-iodo phenyl alanine structure.

Safety and Hazards

Boc-4-iodo-D-phenylalanine should be handled with care. Avoid dust formation and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It is not recommended for food, drug, pesticide or biocidal product use .

properties

IUPAC Name

(2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLZDBGQWRBTHN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-iodo-D-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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